molecular formula C16H15Cl2N3 B2856465 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine CAS No. 692733-04-3

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Cat. No.: B2856465
CAS No.: 692733-04-3
M. Wt: 320.22
InChI Key: PGSRZOKRZGZZLF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorobenzyl group and an ethylamine group. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: The benzimidazole core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.

    Benzimidazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a 2,4-dichlorobenzyl group and an ethylamine group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRZOKRZGZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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